molecular formula C29H36N2O16S B082694 Senfolomycin A CAS No. 11017-36-0

Senfolomycin A

Numéro de catalogue B082694
Numéro CAS: 11017-36-0
Poids moléculaire: 700.7 g/mol
Clé InChI: ZIOGVGDMWOZVBR-NSIKDUERSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Senfolomycin A is a natural product that belongs to the family of macrolide antibiotics. It was first isolated from the fermentation broth of Streptomyces sp. strain AM-2282 in 1987. Senfolomycin A has shown promising results as an antibacterial agent against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It has also demonstrated antitumor and immunosuppressive activities.

Mécanisme D'action

Senfolomycin A binds to the bacterial ribosome at the peptidyl transferase center, which is responsible for catalyzing the formation of peptide bonds during protein synthesis. This binding prevents the elongation of the nascent peptide chain, thereby inhibiting protein synthesis. The exact mechanism of action of Senfolomycin A against cancer cells is not fully understood, but it is thought to involve the induction of apoptosis through the activation of caspases.

Effets Biochimiques Et Physiologiques

Senfolomycin A has been shown to have a broad spectrum of biological activities. In addition to its antibacterial, antitumor, and immunosuppressive effects, it has been found to inhibit the growth of fungi and parasites. Senfolomycin A has also been shown to have anti-inflammatory and analgesic activities.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using Senfolomycin A in laboratory experiments is its potent antibacterial activity against gram-positive bacteria, including Senfolomycin A. This makes it a valuable tool for studying bacterial protein synthesis and for developing new antibiotics. However, the complex structure of Senfolomycin A makes its synthesis challenging, and its immunosuppressive activity may limit its use in certain experiments.

Orientations Futures

There are several future directions for research on Senfolomycin A. One area of interest is the development of new antibiotics based on the structure of Senfolomycin A. Another area of research is the investigation of the mechanism of action of Senfolomycin A against cancer cells, with the aim of developing new anticancer drugs. Finally, the immunosuppressive activity of Senfolomycin A could be further explored for its potential use in the treatment of autoimmune diseases.

Méthodes De Synthèse

The synthesis of Senfolomycin A is challenging due to its complex structure. Several synthetic approaches have been reported in the literature, including total synthesis and semi-synthesis. The total synthesis of Senfolomycin A involves the assembly of the molecule from simple building blocks, whereas the semi-synthesis method involves the modification of a natural product precursor.

Applications De Recherche Scientifique

Senfolomycin A has been extensively studied for its antibacterial, antitumor, and immunosuppressive activities. It has been shown to inhibit bacterial growth by binding to the bacterial ribosome, thereby preventing protein synthesis. In addition, Senfolomycin A has been found to induce apoptosis in cancer cells and to suppress the immune system by inhibiting T-cell activation.

Propriétés

Numéro CAS

11017-36-0

Nom du produit

Senfolomycin A

Formule moléculaire

C29H36N2O16S

Poids moléculaire

700.7 g/mol

Nom IUPAC

3-[4-(5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C29H36N2O16S/c1-6-14(31-10-48)27(39)47-22-16(9-43-13(4)33)45-25(28(40)8-15(34)20(30)19(24(28)36)26(37)38)21(35)23(22)46-18-7-17(42-5)29(41,11(2)32)12(3)44-18/h6,12,16-18,21-23,25,30,35-36,40-41H,7-9H2,1-5H3,(H,37,38)/b14-6-,30-20?

Clé InChI

ZIOGVGDMWOZVBR-NSIKDUERSA-N

SMILES isomérique

C/C=C(/C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(=O)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)\N=C=S

SMILES

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(=O)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S

SMILES canonique

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(=O)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)N=C=S

Synonymes

senfolomycin A

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.